molecular formula C32H56 B1236750 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane CAS No. 8008-45-5

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane

Cat. No.: B1236750
CAS No.: 8008-45-5
M. Wt: 440.8 g/mol
InChI Key: LLPXXXJSNSMISE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of camphene as a commercially significant compound traces back to the early 19th century, when Augustus Webb of New York coined the term "camphene" in his 1838 patent for a lamp burning distilled spirits of turpentine. This terminology represented a pivotal moment in the evolution of illumination technology, as it distinguished camphene from other competing lamp fuels of the era. Prior to 1840, whale oil dominated the lamp fuel market, but the subsequent introduction of alternative fuels including lard oil, turpentine mixtures, and camphene marked a significant shift in domestic lighting practices.

The commercial exploitation of camphene began in earnest with Henry Porter of Bangor, Maine, who patented his camphene mixture in 1835 and established a business to market it in downtown Boston, Massachusetts. Porter's formulation combined one part turpentine with four parts alcohol, along with a small amount of camphor for aromatic enhancement, creating what became known as "Porter's Burning Fluid". This innovation represented a crucial development in making affordable illumination accessible to broader segments of the American population, as most Americans of that era lived in near-complete darkness after sunset.

The period from 1830 to 1850 witnessed exponential growth in camphene utilization, particularly within the context of the broader turpentine industry. The United States Patent Office recorded nearly 250 different patents for various lamp designs, wicks, burners, and fuels during this period, reflecting the intense innovation and competition in the illumination sector. Camphene emerged as a particularly attractive option because it produced inexpensive and bright light, though it required specialized chimney or draft systems to achieve adequate combustion without smoking. The rise of camphene as a lamp fuel coincided with the expansion of the naval stores industry, particularly in North Carolina, where turpentine production flourished during the 1830s and 1840s.

Nomenclature and Systematic Classification

The systematic nomenclature of camphene reflects its complex bicyclic structure and position within the broader classification of terpene compounds. According to the International Union of Pure and Applied Chemistry naming conventions, the compound bears the systematic name 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane. This nomenclature precisely describes the structural features including the bicyclic framework, the positioning of methyl substituents, and the presence of a methylidene group.

Camphene belongs to the class of organic compounds known as bicyclic monoterpenoids, which are characterized as monoterpenoids containing exactly two rings that are fused to each other. The molecular formula of camphene is C₁₀H₁₆, with a molecular mass of 136.23 atomic mass units. The compound exists as a terpene-type substance that can be obtained from camphor oil or synthesized from turpentine through various chemical processes. Alternative systematic names include 3,3-dimethyl-2-methylenenorcamphane and 2,2-dimethyl-3-methylenenorbornane, reflecting different approaches to describing the same molecular structure.

The Chemical Abstracts Service has assigned the registry number 79-92-5 to camphene, providing a unique identifier that facilitates precise chemical communication across scientific and commercial applications. Additional identifiers include the InChI key CRPUJAZIXJMDBK-UHFFFAOYSA-N and various database-specific codes that enable cross-referencing across multiple chemical information systems. The European Community number 201-234-8 provides regulatory identification within European chemical management frameworks.

Property Value Source
Molecular Formula C₁₀H₁₆
Molecular Weight 136.23 g/mol
CAS Registry Number 79-92-5
IUPAC Name 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
InChI Key CRPUJAZIXJMDBK-UHFFFAOYSA-N
European Community Number 201-234-8

Structural Isomerism and Stereochemistry

The structural complexity of camphene manifests through its existence in multiple stereoisomeric forms, each possessing distinct spatial arrangements of atoms that contribute to different physical and chemical properties. The compound exhibits enantiomerism, with the two primary forms being designated as (+)-camphene and (-)-camphene based on their optical rotation characteristics. The (+)-enantiomer carries the systematic name (1R,4S)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane, indicating the specific stereochemical configuration at the designated chiral centers.

The bicyclic structure of camphene consists of a norbornane skeleton with specific substitution patterns that create the characteristic three-dimensional architecture. The two fused rings form a rigid framework that constrains molecular flexibility and contributes to the compound's distinctive physical properties. The methylidene group at position 3 introduces additional structural complexity through its sp² hybridization, creating a planar region within the otherwise saturated bicyclic system.

Stereochemical analysis reveals that the (4S)-configuration represents another significant form of the compound, designated as (4S)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane. This stereoisomeric variation demonstrates the importance of spatial arrangement in determining the compound's interaction with biological systems and its occurrence in different natural sources. The existence of these stereoisomers explains the varying optical activities observed in camphene samples derived from different natural sources or synthetic processes.

Industrial production of camphene typically involves catalytic isomerization of the more common alpha-pinene using solid acid catalysts such as titanium dioxide. This process can yield different stereoisomeric ratios depending on reaction conditions and catalyst selection, influencing the final product's properties and applications. The stereochemical complexity of camphene necessitates careful analytical characterization to determine the specific isomeric composition of commercial samples.

Occurrence in Nature and Essential Oils

Camphene demonstrates widespread distribution throughout the plant kingdom, occurring as a minor but significant constituent in numerous essential oils derived from diverse botanical sources. Research has identified camphene in essential oils from turpentine, cypress oil, camphor oil, citronella oil, neroli, ginger oil, valerian, and mango, among others. The compound contributes substantially to the characteristic aromatic profiles of these natural products, often providing distinctive olfactory notes that range from camphoraceous to woody and herbaceous.

Quantitative analysis of camphene content in various essential oils reveals significant variation depending on the source species and extraction methods employed. The essential oil derived from common nutmeg (Myristica fragrans) contains exceptionally high concentrations of camphene, ranging from 60 to 80 percent of the total oil composition, with the (+)-enantiomer or (1R,4S)-camphene being the predominant form. This high concentration makes nutmeg oil one of the richest natural sources of camphene available for commercial extraction and purification.

Coniferous species represent another major category of camphene-producing plants, with pines and firs containing substantial quantities that contribute to their characteristic forest scent. The compound plays crucial ecological roles in these species, serving both as an attractant for certain pollinators and as a deterrent against various pest organisms. Valerian (Valeriana officinalis) incorporates camphene into its complex essential oil matrix, where it adds distinctive earthy tones to the plant's root aroma and contributes to the herb's traditional medicinal applications.

The biosynthetic pathway for camphene production in plants involves the cyclization of linalyl pyrophosphate through a sequence of carbocationic intermediates. This enzymatic process demonstrates the sophisticated biochemical machinery that plants have evolved to produce these complex terpene structures. Sage (Salvia species) utilizes camphene to enhance its robust, medicinal fragrance, while camphor trees incorporate the compound as an integral component of camphor oil production.

Plant Source Camphene Content Primary Enantiomer Functional Role
Nutmeg (Myristica fragrans) 60-80% (+)-camphene (1R,4S) Major constituent
Pine and Fir species Variable Mixed enantiomers Forest scent, pest deterrent
Valerian (Valeriana officinalis) Minor constituent Not specified Earthy aroma enhancement
Sage (Salvia species) Minor constituent Not specified Medicinal fragrance
Cypress Minor constituent Mixed enantiomers Aromatic profile
Ginger Minor constituent Not specified Flavor complexity

The extraction and purification of camphene from natural sources typically involves steam distillation processes that ensure capture of the compound's pure, intense essence. Commercial applications of naturally derived camphene span the fragrance and flavor industries, where its distinctive aromatic properties add refreshing notes to various consumer products. The compound's versatility extends beyond sensory enhancement to include roles in industrial applications and ecological interactions, demonstrating the multifaceted importance of this naturally occurring monoterpene.

Properties

IUPAC Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;1,6-dimethyl-4-propan-2-ylcyclohexene;2-methyl-1-methylidene-4-propan-2-ylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20.C10H16/c2*1-8(2)11-6-5-9(3)10(4)7-11;1-7-8-4-5-9(6-8)10(7,2)3/h5,8,10-11H,6-7H2,1-4H3;8,10-11H,3,5-7H2,1-2,4H3;8-9H,1,4-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPXXXJSNSMISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1=C)C(C)C.CC1CC(CC=C1C)C(C)C.CC1(C2CCC(C2)C1=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oils, nutmeg
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

Insol in water, sol in 1 vol alc, in 3 vol 90% alc, Sol in fixed oils, mineral oil; slightly sol in cold al; very sol in hot alc, chloroform, ether; insol in glycerin, propylene glycol.
Details Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 9th ed. Volumes 1-3. New York, NY: Van Nostrand Reinhold, 1996., p. 2511
Record name OIL OF NUTMEG
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.859-0.924 @ 25 °C/25 °C
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1167
Record name OIL OF NUTMEG
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless or pale yellow liq

CAS No.

8008-45-5
Record name Oils, nutmeg
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oils, nutmeg
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Titanium Oxide Hydrate Catalysis

The isomerization of α-pinene to camphene remains the most industrially significant method. A landmark patent (EP0539990B1) describes a process using titanium oxide hydrate catalysts under reflux conditions. Key parameters include:

  • Catalyst preparation : Titanium oxide hydrate is synthesized by treating ilmenite-derived sulfuric acid paste with NaOH, followed by acetic acid washing and vacuum drying at 60–80°C.

  • Reaction conditions : Heating α-pinene at 0.5–10°C/min to reflux temperatures (155–165°C) with 0.1–2.0 wt% catalyst yields camphene within 0.3–3.5 hours.

  • Mechanistic insight : The reaction proceeds via a Wagner-Meerwein rearrangement, where protonation of α-pinene triggers a 1,2-hydride shift, forming the bicyclic camphene structure.

Table 1: Titanium Oxide Hydrate Catalysis Performance

Catalyst Loading (wt%)Heating Rate (°C/min)Reaction Time (h)Camphene Yield (%)
0.32–40.7–1.578–85
0.54–61.0–2.070–75
1.08–102.5–3.565–68

Evaporative cooling ensures safe heat management during the exothermic reaction, while precise temperature control minimizes byproducts like tricyclene.

Alternative Solid Acid Catalysts

Historically, activated clays and silica-alumina composites were employed for α-pinene isomerization. Tishchenko and Rudakov’s work demonstrated that acid-treated clays achieve 55–62% camphene yields at 120–140°C. However, these catalysts suffer from rapid deactivation due to coke formation. Modern advancements prioritize titanium dioxide (TiO₂), which enhances yields to 85% by reducing side reactions.

Acid-Catalyzed Rearrangements

Hydrochloric Acid-Mediated Bornyl Chloride Pathway

The "classical synthesis" involves a multi-step sequence starting with α-pinene:

  • HCl addition : α-Pinene reacts with dry HCl to form bornyl chloride (C₁₀H₁₇Cl).

  • Rearrangement : Bornyl chloride equilibrates with isobornyl chloride and camphene hydrochloride under basic conditions (Scheme 1).

  • Dehydrohalogenation : Treatment with NaOH eliminates HCl, yielding camphene.

Scheme 1: Bornyl Chloride Rearrangement Pathways

Bornyl chlorideIsobornyl chlorideCamphene hydrochlorideCamphene\text{Bornyl chloride} \rightleftharpoons \text{Isobornyl chloride} \rightleftharpoons \text{Camphene hydrochloride} \rightarrow \text{Camphene}

Despite historical relevance, this method is less favored industrially due to low yields (~50%) and challenging byproduct separation.

Industrial-Scale Production

Reactor Design and Process Optimization

Large-scale camphene synthesis employs continuous-flow reactors or batch stirred tanks. Key considerations include:

  • Catalyst recycling : Titanium oxide hydrate can be reused for 5–7 cycles before activity drops below 70%.

  • Byproduct management : Tricyclene (5–12%) and limonene (3–8%) are separated via fractional distillation.

  • Energy efficiency : Heat integration systems recover 60–70% of exothermic energy for preheating feedstocks.

Stereochemical Control in Isomer Synthesis

(4R,6R)-1,6-Dimethyl-4-propan-2-ylcyclohexene

This stereoisomer forms via acid-catalyzed ring-opening of camphene. Using chiral Lewis acids (e.g., BINOL-phosphoric acid) achieves enantiomeric excesses up to 88%, though industrial applications remain limited due to cost.

(2R,4R)-2-Methyl-1-methylidene-4-propan-2-ylcyclohexane

Selective synthesis requires hydrogenation of camphene derivatives over palladium/carbon at 80–100°C. Stereochemical integrity is maintained by steric hindrance at the catalytic surface.

Comparative Analysis of Methods

Table 2: Camphene Synthesis Method Comparison

MethodCatalystYield (%)ByproductsScalability
Ti Oxide HydrateTiO₂·H₂O78–85Tricyclene, LimoneneHigh
Activated ClayAcid-treated montmorillonite55–62Polymerized terpenesModerate
Bornyl Chloride PathwayHCl/NaOH45–50Isobornyl chlorideLow

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst at elevated temperatures.

    Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) at room temperature.

Major Products

    Oxidation: Camphor (C10H16O)

    Reduction: Isobornyl derivatives

    Substitution: Halogenated camphene derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties
Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Boiling Point (°C) Retention Index
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane C₁₀H₁₆ 79-92-5 136.236 157–160 950
β-Pinene (6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane) C₁₀H₁₆ 127-91-3 136.236 165–167 977
Myrcene (7-methyl-3-methylideneocta-1,6-diene) C₁₀H₁₆ 123-35-3 136.236 167–168 992
(4R,6R)-1,6-Dimethyl-4-propan-2-ylcyclohexene C₁₀H₁₆ ~136.236*
(2R,4R)-2-Methyl-1-methylidene-4-propan-2-ylcyclohexane C₁₀H₁₆ ~136.236*

Notes:

  • Camphene and β-pinene are bicyclic isomers with distinct ring systems (norbornane vs. pinane), leading to differences in boiling points and retention indices .
  • Myrcene, a linear monoterpene, has higher volatility (retention index 992) due to its open-chain structure .
  • *Estimated molecular weights based on C₁₀H₁₆ formula.

Key Findings :

  • Camphene’s bicyclo[2.2.1]heptane scaffold enhances antifungal specificity compared to β-pinene’s bicyclo[3.1.1] system .
  • Chiral centers in (4R,6R)- and (2R,4R)-configured compounds may influence receptor binding, akin to menthol’s stereospecific effects .

Research Findings and Industrial Relevance

Regulatory Status
  • Camphene is regulated under environmental laws (e.g., Japan’s Act on Chemical Substances) due to its polychlorinated derivatives (e.g., toxaphene) .

Biological Activity

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane, commonly known as camphene, along with its stereoisomers (4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene and (2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane, are bicyclic hydrocarbons with significant biological activities. This article explores their biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C10H16
  • Molecular Weight : 136.234 g/mol
  • IUPAC Name : 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane

Antimicrobial Properties

Research indicates that camphene exhibits notable antimicrobial activity against various microorganisms. Its mechanism is believed to involve the disruption of microbial cell membranes, leading to cell lysis. Studies have shown effectiveness against both bacteria and fungi:

MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Anti-inflammatory Effects

Camphene has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models:

Study TypeResultReference
In vitroReduced TNF-alpha production
Animal ModelDecreased paw edema in rats

Antioxidant Activity

The compound has also shown antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals:

Assay TypeResultReference
DPPH AssayIC50 = 25 µg/mL
ABTS AssaySignificant scavenging activity

The biological activities of camphene can be attributed to several mechanisms:

  • Membrane Disruption : Camphene's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death in microorganisms.
  • Cytokine Modulation : By affecting signaling pathways involved in inflammation, camphene can reduce the expression of inflammatory mediators.
  • Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, thus reducing oxidative stress.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of camphene against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as a natural antimicrobial agent.

Anti-inflammatory Research

In a randomized controlled trial by Johnson et al. (2024), participants with chronic inflammatory conditions were administered camphene extract. The study reported a significant reduction in inflammatory markers after 8 weeks of treatment compared to the placebo group.

Comparative Analysis with Similar Compounds

Camphene's biological activities can be compared with other terpenes such as α-pinene and β-pinene:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Activity
CampheneHighModerateHigh
α-PineneModerateLowModerate
β-PineneLowModerateHigh

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane
Reactant of Route 2
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane

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